2-FLUOROBENZYL 2-CHLORO-5-{5-[(2-FLUOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE
Description
2-FLUOROBENZYL 2-CHLORO-5-{5-[(2-FLUOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE is a complex organic compound featuring multiple functional groups, including fluorobenzyl, chloro, and tetraazolyl groups
Properties
IUPAC Name |
(2-fluorophenyl)methyl 2-chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF2N4O2S/c23-18-10-9-16(11-17(18)21(30)31-12-14-5-1-3-7-19(14)24)29-22(26-27-28-29)32-13-15-6-2-4-8-20(15)25/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAKKNZQHSMTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC(=C2)N3C(=NN=N3)SCC4=CC=CC=C4F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUOROBENZYL 2-CHLORO-5-{5-[(2-FLUOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE typically involves multiple steps. One common approach is to start with the preparation of 2-chloro-5-fluorobenzyl bromide by reacting 2-chloro-5-fluorotoluene with N-bromosuccinimide . This intermediate can then be further reacted with other reagents to introduce the tetraazolyl and benzoate groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-FLUOROBENZYL 2-CHLORO-5-{5-[(2-FLUOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The tetraazolyl group can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding ketones or aldehydes.
Scientific Research Applications
2-FLUOROBENZYL 2-CHLORO-5-{5-[(2-FLUOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-FLUOROBENZYL 2-CHLORO-5-{5-[(2-FLUOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE involves its interaction with molecular targets through its functional groups. The fluorobenzyl and chloro groups can form strong interactions with various biological targets, while the tetraazolyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-FLUOROBENZYL 2-CHLORO-5-{5-[(2-FLUOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
